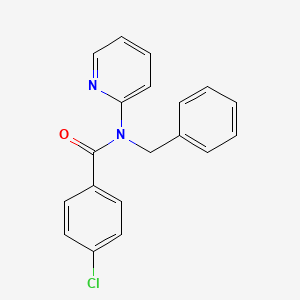

N-benzyl-4-chloro-N-pyridin-2-ylbenzamide

Description

Properties

Molecular Formula |

C19H15ClN2O |

|---|---|

Molecular Weight |

322.8 g/mol |

IUPAC Name |

N-benzyl-4-chloro-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C19H15ClN2O/c20-17-11-9-16(10-12-17)19(23)22(18-8-4-5-13-21-18)14-15-6-2-1-3-7-15/h1-13H,14H2 |

InChI Key |

PAKXZFNYZMOIEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Research Context and Significance of N Benzyl 4 Chloro N Pyridin 2 Ylbenzamide

Current Perspectives on N-benzyl-4-chloro-N-pyridin-2-ylbenzamide in Chemical Research

Current perspectives on this compound are largely shaped by the absence of its mention in peer-reviewed journals and patent literature. Chemical suppliers list the compound, providing basic identifiers such as its molecular formula (C19H15ClN2O) and CAS number. However, these listings often come with a disclaimer that extensive analytical data has not been collected, placing the onus of identity and purity confirmation on the researcher. sigmaaldrich.com

This lack of published data suggests that this compound has not been the subject of significant academic or industrial investigation. The reasons for this could be manifold, ranging from a lack of perceived novelty to synthetic challenges or a lack of notable biological activity in initial, unpublished screenings.

In the broader context of benzamide (B126) derivatives, research is vibrant and multifaceted. For instance, structurally similar compounds have been investigated for a range of biological activities. Studies on N-Benzyl-4-chloro-2-nitrobenzamide have shown potential antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ai Furthermore, research into N-pyridin-2-yl benzamides has indicated potential as antidiabetic agents through the activation of glucokinase. nih.gov However, it is crucial to emphasize that these findings pertain to related but distinct molecules and cannot be extrapolated to this compound without direct experimental evidence.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 303124-76-7 | sigmaaldrich.com |

| Molecular Formula | C19H15ClN2O | sigmaaldrich.com |

| Molecular Weight | 322.79 g/mol | sigmaaldrich.com |

Academic Relevance and Emerging Research Frontiers concerning this compound

The academic relevance of this compound currently lies in its status as an unexplored chemical entity. The absence of research itself presents a frontier. The synthesis and characterization of this compound, followed by a systematic investigation of its physicochemical properties and biological activities, could be a valuable academic exercise.

Emerging research frontiers for this compound are, by necessity, speculative but can be guided by the known activities of its constituent chemical motifs. The benzamide scaffold is a well-established pharmacophore, and the presence of pyridine (B92270) and chlorinated phenyl rings suggests potential for various biological interactions. Future research could explore its potential in areas such as:

Medicinal Chemistry: Screening for anticancer, antimicrobial, anti-inflammatory, or neurological activity.

Materials Science: Investigation of its properties for applications in organic electronics or as a ligand in coordination chemistry.

Synthetic Methodology: Development and optimization of synthetic routes to this and related tertiary amides.

A patent for crystalline forms of 2-Chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide, a compound with some structural similarities, highlights its utility in cancer treatment, suggesting a potential, albeit distant, research avenue. google.com

Spectroscopic and Crystallographic Characterization of N Benzyl 4 Chloro N Pyridin 2 Ylbenzamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of specific atoms within the molecular structure of N-benzyl-4-chloro-N-pyridin-2-ylbenzamide and its analogues.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of its three main structural components.

Benzyl (B1604629) Group: The benzylic methylene (B1212753) protons (-CH₂-) are anticipated to appear as a singlet, typically in the range of 4.3–5.0 ppm. rsc.org In the related compound N-benzylaniline, these protons are observed at 4.38 ppm. rsc.org The five protons of the phenyl ring would produce signals in the aromatic region, approximately between 7.20 and 7.45 ppm. rsc.org

4-Chlorobenzoyl Group: The four protons of the 4-chlorophenyl ring will present as a pair of doublets due to their para-substitution pattern. These signals are expected in the aromatic region, typically between 7.2 and 7.8 ppm. nih.gov

Pyridin-2-yl Group: The protons on the pyridine (B92270) ring are expected to be in the downfield aromatic region, often between 7.0 and 8.6 ppm, due to the electronegativity of the nitrogen atom. chemicalbook.com For instance, in 2-(p-chlorobenzyl)pyridine, the proton adjacent to the nitrogen (position 6) appears as a doublet around 8.52 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Analogues

| Proton Environment | Analogue Compound | Observed Shift (δ ppm) | Predicted Shift for Title Compound (δ ppm) |

| Benzylic CH₂ | N-Benzylaniline rsc.org | 4.38 | ~4.5 - 5.0 |

| Benzyl-Ph H | N-Benzylaniline rsc.org | 7.32 - 7.44 | ~7.2 - 7.5 |

| 4-Chlorophenyl H | Various Benzamides nih.gov | 7.2 - 7.8 | ~7.3 - 7.8 |

| Pyridin-2-yl H | 2-(p-chlorobenzyl)pyridine chemicalbook.com | 7.0 - 8.52 | ~7.1 - 8.6 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is a key diagnostic signal, expected to resonate significantly downfield, typically in the range of 165–175 ppm. ias.ac.in

Benzylic Carbon: The methylene carbon of the benzyl group (-CH₂-) is expected to appear around 48–55 ppm. For example, the benzylic carbon in N-benzylaniline is found at 48.4 ppm. rsc.org

Aromatic Carbons: The carbons of the three aromatic rings (benzyl, 4-chlorophenyl, and pyridinyl) will produce a series of signals in the approximate range of 110–150 ppm. wisc.edu The carbon bearing the chlorine atom (C-Cl) in the 4-chlorophenyl ring is expected to be in the 130-140 ppm range, while the ipso-carbon attached to the carbonyl group will also be downfield. Carbons on the pyridine ring can be significantly deshielded, particularly those adjacent to the nitrogen atom. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Analogues

| Carbon Environment | Analogue Compound | Observed Shift (δ ppm) | Predicted Shift for Title Compound (δ ppm) |

| Amide C=O | Substituted Benzamides ias.ac.in | ~170 | ~165 - 175 |

| Benzylic CH₂ | N-Benzylaniline rsc.org | 48.4 | ~48 - 55 |

| Aromatic C (General) | Aromatic Amides journals.co.zarsc.org | 110 - 150 | 110 - 155 |

| C-Cl | N-benzyl-4-chloroaniline rsc.org | 122.2 | ~130 - 140 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula. For this compound (C₁₉H₁₅ClN₂O), the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ corresponding to this calculated mass, confirming the compound's elemental composition. The presence of chlorine would also be evident from the characteristic isotopic pattern, with a peak for the ³⁷Cl isotope approximately one-third the intensity of the main ³⁵Cl peak.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. As a tertiary amide, this compound lacks N-H bonds, simplifying its spectrum compared to primary or secondary amides. spectroscopyonline.com

The most prominent and diagnostic absorption band is the carbonyl (C=O) stretch, known as the Amide I band. For tertiary amides, this band typically appears in the range of 1630–1680 cm⁻¹. spcmc.ac.inresearchgate.net Other expected characteristic absorptions include:

Aromatic C=C Stretching: Multiple bands in the 1450–1600 cm⁻¹ region.

C-N Stretching: Vibrations for the amide C-N bond around 1350-1450 cm⁻¹.

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Signals from the benzyl CH₂ group appearing just below 3000 cm⁻¹.

C-Cl Stretching: A band in the fingerprint region, typically between 700 and 850 cm⁻¹, corresponding to the C-Cl bond of the 4-chlorophenyl group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Reference |

| Amide I (C=O Stretch) | Tertiary Amide | 1630 - 1680 | spcmc.ac.inresearchgate.net |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | wpmucdn.com |

| C-N Stretch | Amide | 1350 - 1450 | researchgate.net |

| C-H Stretch (sp²) | Aromatic Rings | 3000 - 3100 | wpmucdn.com |

| C-H Stretch (sp³) | Benzylic CH₂ | 2850 - 3000 | wpmucdn.com |

| C-Cl Stretch | Aryl Halide | 700 - 850 | General |

Single-Crystal X-ray Diffraction (SCXRD) Studies

While no specific crystal structure for this compound has been found in the searched literature, analysis of related structures allows for predictions of its solid-state conformation. nih.gov SCXRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and intermolecular interactions.

In the solid state, the amide group is expected to be largely planar due to resonance. However, significant steric hindrance between the three bulky substituents (benzyl, 4-chlorophenyl, and pyridin-2-yl) attached to the nitrogen and carbonyl carbon will likely lead to considerable twisting. The dihedral angles between the planes of the aromatic rings and the central amide plane would be a key feature of the molecular conformation.

Crystal packing would be governed by intermolecular forces such as van der Waals interactions and potential weak C-H···O or C-H···N hydrogen bonds. nih.gov Pi-stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal lattice. nih.gov Analysis of related structures, such as those containing pyridine and chloro-substituted phenyl rings, indicates that such interactions are common in organizing the supramolecular assembly. mdpi.com

Computational Chemistry and Molecular Modeling of N Benzyl 4 Chloro N Pyridin 2 Ylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.commpg.de It is a widely used computational tool in chemistry and materials science to predict molecular properties. DFT calculations for N-benzyl-4-chloro-N-pyridin-2-ylbenzamide would provide deep insights into its electronic characteristics and geometric structure. nih.gov

The electronic structure of a molecule is fundamental to its reactivity and properties. DFT is employed to calculate the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). isca.me The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. isca.meekb.eg A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive and less stable molecule. isca.me For this compound, this analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The distribution of HOMO and LUMO orbitals would likely be spread across the aromatic rings and the amide linkage, influencing the compound's interactions.

Illustrative Data Table: HOMO-LUMO Analysis

This table illustrates the kind of data that would be obtained from a DFT calculation for this compound.

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Energetic considerations from these calculations provide the total energy of the molecule in its optimized state. This information is critical for comparing the stability of different potential conformers and understanding the energetic landscape of the molecule.

Illustrative Data Table: Optimized Geometric Parameters

This table provides an example of the geometric parameters that would be calculated for this compound.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C=O (Amide) | 1.25 Å |

| Bond Length | C-N (Amide) | 1.38 Å |

| Bond Length | C-Cl | 1.75 Å |

| Bond Angle | N-C=O | 121.5° |

| Dihedral Angle | Benzyl-N-C=O | 45.0° |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govoup.comnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target. nih.govnih.gov

In a molecular docking study of this compound, the compound would be treated as a flexible ligand and docked into the binding site of a target protein. The docking algorithm would sample numerous possible conformations and orientations of the ligand within the receptor's active site. schrodinger.com

The output of a docking simulation includes a series of possible binding poses, which are then ranked by a scoring function. This score provides an estimate of the binding affinity, often expressed in terms of binding energy (e.g., kcal/mol). nih.govacs.org A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the receptor. mdpi.com

Illustrative Data Table: Molecular Docking Results

This table shows example results from a molecular docking simulation of this compound with a hypothetical protein target.

| Parameter | Illustrative Value |

| Binding Affinity (kcal/mol) | -8.2 |

| Predicted Inhibition Constant (Ki) | 2.5 µM |

| Number of Hydrogen Bonds | 2 |

| Key Interacting Residues | Tyr123, Ser245 |

A crucial aspect of molecular docking analysis is the detailed examination of the interactions between the ligand and the amino acid residues of the protein's binding pocket. schrodinger.com This analysis reveals key interactions such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions that stabilize the ligand-receptor complex.

Identifying these key residues and the nature of their interactions helps in understanding the molecular basis of the ligand's activity. This information is also used to develop a pharmacophore model, which is an abstract representation of the essential molecular features necessary for biological activity. nih.govacs.orgyoutube.com For this compound, this would involve identifying which parts of the molecule (e.g., the pyridine (B92270) nitrogen, the amide oxygen, the aromatic rings) are critical for binding.

Illustrative Data Table: Key Interactions and Pharmacophoric Features

This table illustrates the types of interactions and pharmacophoric features that would be identified from a docking study.

| Interaction Type | Ligand Group | Protein Residue |

| Hydrogen Bond | Amide Oxygen | Tyr123 |

| Hydrogen Bond | Pyridine Nitrogen | Ser245 |

| Pi-Pi Stacking | Chlorophenyl Ring | Phe301 |

| Hydrophobic | Benzyl (B1604629) Ring | Leu189, Val210 |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is essential.

This analysis involves mapping the potential energy of the molecule as a function of its torsional angles. The resulting conformational energy landscape reveals the low-energy, stable conformations (local minima) and the energy barriers to transition between them. pnas.orgresearchgate.netaip.org This information is critical as the bioactive conformation of a molecule when it binds to a receptor may not be its lowest energy conformation in solution. chemrxiv.org Computational methods can explore this landscape to identify all energetically accessible conformations that might be relevant for biological activity.

Illustrative Data Table: Conformational Energy Landscape

This table provides a simplified, illustrative representation of the results from a conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population (%) |

| 1 (Global Minimum) | 0.0 | T1: 45°, T2: 175° | 65 |

| 2 | 1.2 | T1: -50°, T2: 178° | 25 |

| 3 | 2.5 | T1: 180°, T2: 60° | 10 |

Analysis of this compound Reveals Key Intermolecular Interactions

A detailed computational analysis of this compound has yet to be documented in publicly available scientific literature. As such, specific data from Hirshfeld surface analysis, including the quantitative contributions of various intermolecular interactions, is not available for this particular compound.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of different types of non-covalent bonds, such as hydrogen bonds and van der Waals forces.

For a comprehensive understanding of the intermolecular interactions of this compound, a dedicated study involving X-ray crystallography followed by computational analysis would be required. Such research would provide the precise data needed to construct detailed tables outlining the quantitative contributions of each type of intermolecular contact.

In the absence of specific studies on this compound, it is not possible to provide a detailed breakdown of its intermolecular interactions based on Hirshfeld surface analysis. Further experimental and computational research is needed to elucidate the supramolecular chemistry of this compound.

Structure Activity Relationships Sar and Mechanistic Research on N Benzyl 4 Chloro N Pyridin 2 Ylbenzamide and Its Analogues

Design Principles for N-benzyl-4-chloro-N-pyridin-2-ylbenzamide Derivatives

The design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles. These include the modification of substituents to probe interactions with biological targets and the alteration of the core structure to improve potency, selectivity, and pharmacokinetic properties.

Systematic alterations of the substituents on the this compound scaffold have demonstrated a significant impact on molecular recognition and biological activity. Studies on analogous series of benzamide (B126) derivatives have provided a framework for understanding these relationships.

For instance, in a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, the nature and position of substituents on the benzyl (B1604629) and phenyl rings were found to be critical for their antiproliferative activity. The presence of methoxy (B1213986) and phenoxy groups influenced the cytotoxic effects, highlighting the importance of electronic and steric factors in the interaction with the biological target. researchgate.net A general observation across various pyridine (B92270) derivatives is that the inclusion of -OMe, -OH, -C=O, and NH2 groups can enhance antiproliferative activity, whereas halogen atoms or bulky groups may lead to a decrease in activity. mdpi.com

In the context of antitubercular agents, N-benzyl-4-((heteroaryl)methyl)benzamides have been identified as direct inhibitors of the NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA). The chemical tractability of this template has allowed for the facile synthesis of analogues and the establishment of clear structure-activity relationships, leading to potent inhibitors of InhA. nih.gov

The following table summarizes the influence of substituent modifications on the biological activity of related benzamide derivatives:

| Scaffold/Series | Substituent Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | Methoxy and phenoxy groups on benzyl and phenyl rings | Influenced antiproliferative activity | researchgate.net |

| Pyridine derivatives | -OMe, -OH, -C=O, and NH2 groups | Enhanced antiproliferative activity | mdpi.com |

| Pyridine derivatives | Halogen atoms or bulky groups | Decreased antiproliferative activity | mdpi.com |

| N-benzyl-4-((heteroaryl)methyl)benzamides | Heteroarylmethyl group at the 4-position of the benzamide | Potent inhibition of InhA | nih.gov |

Alterations to the central benzamide core of this compound have been explored to develop analogues with improved properties. One approach involves the use of bio-isosteres, which are functional groups with similar physical and chemical properties that can be interchanged to modulate biological activity.

An example of this is the replacement of the benzamide moiety with a 1,2,4-oxadiazole (B8745197) ring. This heterocycle is considered a bio-isostere of the amide bond and has been incorporated into novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole. This modification has led to compounds with significant insecticidal and fungicidal activities. mdpi.com The design strategy for these compounds was based on replacing a trifluoromethyl group with a pyridine ring, guided by the principles of bioisosterism. mdpi.com

Investigation of Molecular Targets and Pathways

Research into this compound and its analogues has identified several potential molecular targets and pathways through which these compounds exert their biological effects. These investigations have primarily involved in vitro enzyme inhibition studies and the examination of their impact on cellular processes.

Analogues of this compound have been evaluated against a range of enzymes, demonstrating their potential to modulate various biological pathways.

Lipoxygenase (LOX): A study of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which share the N-benzyl moiety, reported their ability to inhibit soybean lipoxygenase. The most potent compound in this series, bearing a 2,4-difluorophenyl motif, exhibited an IC50 of 10 μM. mdpi.com

Glucokinase (GK): A series of N-pyridin-2-yl benzamide analogues were designed and synthesized as allosteric activators of glucokinase. Several of these compounds displayed excellent GK activation in vitro, with a fold activation of around 2. nih.gov

Soluble Epoxide Hydrolase (sEH): While direct studies on this compound are limited, research on other amide-based compounds with a pyridinone scaffold has identified potent inhibitors of soluble epoxide hydrolase. mdpi.com

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): The binding of a complex benzenesulfonamide (B165840) derivative, 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide, to the PPARγ ligand-binding domain has been confirmed using NMR spectroscopy. This compound was shown to be a partial agonist of PPARγ. nih.gov

Enoyl Reductase (InhA): A novel family of antitubercular direct NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA) inhibitors based on an N-benzyl-4-((heteroaryl)methyl)benzamide template has been presented. These compounds were shown to be potent inhibitors of InhA and exhibited activity against M. tuberculosis. nih.gov

The following table provides a summary of the in vitro enzyme inhibition data for analogues of this compound:

| Enzyme Target | Compound Series | Key Findings | Reference |

|---|---|---|---|

| Lipoxygenase (LOX) | N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | IC50 of 10 μM for the most potent derivative | mdpi.com |

| Glucokinase (GK) | N-pyridin-2-yl benzamide analogues | Allosteric activators with ~2-fold activation | nih.gov |

| Soluble Epoxide Hydrolase (sEH) | Amide-based compounds with a pyridinone scaffold | Potent inhibitors identified | mdpi.com |

| PPARγ | 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide | Confirmed binding and partial agonism | nih.gov |

| Enoyl Reductase (InhA) | N-benzyl-4-((heteroaryl)methyl)benzamides | Potent direct inhibitors with antitubercular activity | nih.gov |

The biological activity of this compound analogues has been investigated in various cellular systems, revealing their potential to disrupt essential processes such as cell proliferation and survival.

A library of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides was screened for antiproliferative activity against several human cancer cell lines. Many of these compounds showed promising cytotoxicity, particularly against the A549 lung cancer cell line. researchgate.netresearchgate.net The most potent compound in this series was found to inhibit tubulin polymerization and induce apoptosis, indicating a mechanism that involves disruption of the cell cycle. researchgate.net

Furthermore, a novel fluorescent probe, N-benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c] researchgate.netmdpi.comoxadiazol-4-ylamino)hexyl)acetamide, was developed to visualize microglial cells. This compound was able to effectively stain live Ra2 microglial cells, demonstrating the potential of such derivatives to be used as tools to study cellular processes in specific cell types. nih.gov

Theoretical Insights into Mechanisms of Action from Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have become a valuable tool for understanding the mechanism of action of small molecules at the atomic level. These computational methods provide insights into the dynamic interactions between a ligand and its biological target, complementing experimental data from SAR and in vitro studies.

For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with antidiabetic activity, molecular dynamics simulations were performed to validate their α-glucosidase and α-amylase inhibitory potential. The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex suggested the stability of the most active compound within the binding site of the target proteins. nih.govresearchgate.net These simulations, in conjunction with molecular docking studies, revealed that the synthesized compounds formed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues. nih.govresearchgate.net

Similarly, in the design of potent ROCK1 inhibitors based on an N-ethyl-4-(pyridin-4-yl)benzamide scaffold, molecular dynamics simulations were used to investigate the critical interactions and binding affinities between the inhibitors and the kinase. nih.gov These theoretical studies help to rationalize the observed SAR and provide a basis for the design of new, more potent inhibitors. nih.gov

The application of such computational approaches to this compound and its analogues can provide a deeper understanding of their binding modes and the molecular determinants of their biological activity.

Comparative Analysis of this compound with Related Benzamide Scaffolds and Chemical Classes

While direct research on the structure-activity relationships (SAR) and mechanistic pathways of this compound is not extensively available in publicly accessible literature, a comparative analysis with structurally related benzamide scaffolds provides valuable insights into its potential biological activities and pharmacological profile. The benzamide moiety is a versatile pharmacophore, and its activity is significantly modulated by the nature and position of substituents on the benzoyl ring, the amide nitrogen, and any associated aryl or heterocyclic systems.

The core structure of this compound features several key components that are common across a range of biologically active molecules: a substituted benzoyl group, a tertiary amide linkage, a benzyl substituent, and a pyridine ring. Variations in these components in other known benzamide derivatives have led to a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiontosight.ai

Table 1: Comparison of this compound with Related Benzamide Scaffolds

| Compound/Scaffold | Key Structural Features | Reported Biological Activities | Potential Mechanistic Insights |

| This compound | 4-chloro substitution on the benzoyl ring, N-benzyl group, N-pyridin-2-yl group. | Not extensively documented in public literature. | The 4-chloro substitution may enhance lipophilicity and potential for hydrophobic interactions with biological targets. The N-benzyl and N-pyridinyl groups introduce steric bulk and potential for pi-stacking interactions. |

| N-Benzylbenzamides | General class with a benzyl group on the amide nitrogen. | Dual inhibitors of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), tubulin polymerization inhibitors. acs.orgnih.gov | The benzylamide structure can serve as a merged pharmacophore for multiple targets. Substitutions on the benzyl ring are critical for modulating activity. acs.org |

| N-(Pyridin-2-yl)benzamides | Features a pyridine ring directly attached to the amide nitrogen. | Allosteric activators of glucokinase, with potential applications in diabetes management. researchgate.net | The pyridine nitrogen can act as a hydrogen bond acceptor, influencing binding to enzyme active sites. researchgate.net |

| Chloro-substituted Benzamides | Presence of one or more chlorine atoms on the benzoyl ring. | Antimicrobial, antifungal, and antimycobacterial activities. mdpi.com | The position and number of chloro substituents influence lipophilicity and electronic properties, which in turn affect biological activity. mdpi.com |

| N-Benzoyl-2-hydroxybenzamides | An imide linker connecting a benzoyl group and a salicylamide (B354443) moiety. | Active against Plasmodium falciparum, trypanosomes, and Leishmania. nih.gov | The imide linker is important for biological activity, and modifications to this linker can alter the spectrum of antiprotozoal effects. nih.gov |

The N-benzylbenzamide scaffold, for instance, has been explored for its potential as dual-target ligands. A study on N-benzylbenzamide derivatives as modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) revealed that substitutions on the benzyl ring were crucial for optimizing activity on both targets. acs.org This suggests that the unsubstituted benzyl group in this compound could be a site for future modification to explore polypharmacology. Furthermore, other research has identified N-benzylbenzamide derivatives as potent tubulin polymerization inhibitors with significant antitumor activities. nih.gov

Similarly, the N-(pyridin-2-yl)benzamide scaffold has been investigated for its role as allosteric activators of glucokinase, an important enzyme in glucose metabolism. researchgate.net The pyridine moiety in these compounds is thought to play a key role in binding to the allosteric site of the enzyme. This highlights the potential for the pyridinyl group in this compound to mediate interactions with specific biological targets.

The presence of a chloro substituent on the benzoyl ring is a common feature in many biologically active benzamides. Studies on 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have demonstrated a broad spectrum of antimicrobial activity. mdpi.com The chlorine atom can influence the compound's lipophilicity and electronic distribution, which are critical factors for membrane permeability and interaction with target proteins.

In a broader context, the benzamide class of compounds has shown a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. ontosight.ainanobioletters.com The specific combination of a 4-chloro-benzoyl group with N-benzyl and N-pyridin-2-yl substituents in the target compound suggests a unique steric and electronic profile that warrants further investigation to elucidate its specific biological activities and potential therapeutic applications.

Q & A

Q. How can computational modeling predict the compound’s interaction with bacterial targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to ACPS-PPTase (PDB: 1QR0).

- MD Simulations : Assess binding stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.